molecular formula C7H7N3O B1499447 Imidazo[1,2-a]pyrazin-2-ylmethanol CAS No. 87597-28-2

Imidazo[1,2-a]pyrazin-2-ylmethanol

Cat. No.: B1499447
CAS No.: 87597-28-2
M. Wt: 149.15 g/mol
InChI Key: ZNHGROLXDKZFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-2-ylmethanol is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazine-2-methanol typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with an aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyrazine-2-methanol may involve large-scale multi-component reactions (MCRs) due to their efficiency and atom economy. These methods often utilize readily available starting materials and environmentally benign catalysts to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-2-ylmethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

Major products formed from these reactions include imidazo[1,2-a]pyrazine-2-carboxylic acids, imidazo[1,2-a]pyrazine-2-methanamine, and various substituted imidazo[1,2-a]pyrazine derivatives .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHGROLXDKZFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70658259
Record name (Imidazo[1,2-a]pyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-28-2
Record name (Imidazo[1,2-a]pyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70658259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrazin-2-ylmethanol
Reactant of Route 2
Imidazo[1,2-a]pyrazin-2-ylmethanol
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyrazin-2-ylmethanol
Reactant of Route 4
Imidazo[1,2-a]pyrazin-2-ylmethanol
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyrazin-2-ylmethanol
Reactant of Route 6
Imidazo[1,2-a]pyrazin-2-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.